Dimethyl [5-(benzylamino)-2-(4-chlorophenyl)-1,3-oxazol-4-yl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [5-(benzylamino)-2-(4-chlorophenyl)-1,3-oxazol-4-yl]phosphonate is a complex organic compound that features a phosphonate group attached to an oxazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzylamino and chlorophenyl groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl [5-(benzylamino)-2-(4-chlorophenyl)-1,3-oxazol-4-yl]phosphonate typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, followed by the introduction of the benzylamino and chlorophenyl groups. The final step involves the addition of the phosphonate group.
Oxazole Ring Formation: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Benzylamino and Chlorophenyl Groups: These groups can be introduced via nucleophilic substitution reactions.
Phosphonate Group Addition: The phosphonate group is typically introduced using a phosphonylation reagent such as dimethyl phosphite under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions: Dimethyl [5-(benzylamino)-2-(4-chlorophenyl)-1,3-oxazol-4-yl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The benzylamino and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives with additional oxygen functionalities, while reduction could lead to the formation of amine derivatives.
Scientific Research Applications
Dimethyl [5-(benzylamino)-2-(4-chlorophenyl)-1,3-oxazol-4-yl]phosphonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Dimethyl [5-(benzylamino)-2-(4-chlorophenyl)-1,3-oxazol-4-yl]phosphonate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the phosphonate group can enhance its binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: May inhibit or activate enzymes involved in metabolic pathways.
Receptors: Can act as agonists or antagonists of specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Dimethyl [5-(benzylamino)-2-(4-chlorophenyl)-1,3-oxazol-4-yl]phosphonate can be compared with other similar compounds to highlight its uniqueness:
Dimethyl [5-(benzylamino)-2-methyl-1,3-oxazol-4-yl]phosphonate: Similar structure but with a methyl group instead of a chlorophenyl group, leading to different chemical properties and reactivity.
Dimethyl [5-(benzylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate: Lacks the chlorine atom, which can affect its electronic properties and interactions with other molecules.
These comparisons underscore the importance of the specific substituents on the oxazole ring in determining the compound’s overall behavior and applications.
Properties
Molecular Formula |
C18H18ClN2O4P |
---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
N-benzyl-2-(4-chlorophenyl)-4-dimethoxyphosphoryl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C18H18ClN2O4P/c1-23-26(22,24-2)18-17(20-12-13-6-4-3-5-7-13)25-16(21-18)14-8-10-15(19)11-9-14/h3-11,20H,12H2,1-2H3 |
InChI Key |
YWEWTYRNCVIPFM-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)Cl)NCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.